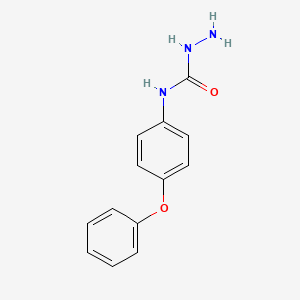

3-amino-1-(4-phenoxyphenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-phenoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-13(17)15-10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOWAERQEVKDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Elucidations of 3 Amino 1 4 Phenoxyphenyl Urea Analogues

Methodologies for SAR Studies in Urea (B33335) Derivatives

The exploration of SAR in urea derivatives, including analogues of 3-amino-1-(4-phenoxyphenyl)urea, leverages a combination of synthetic chemistry and computational modeling to rationally design and evaluate new chemical entities. tandfonline.comnih.gov

A cornerstone of SAR studies is the systematic modification of a lead compound, such as this compound, to create a chemical library of analogues. nih.govnih.gov This approach involves a fragment-based design where different parts of the molecule—often termed "head," "linker," and "tail"—are independently modified. nih.gov For instance, in the context of diaryl urea derivatives, researchers have systematically introduced various substituents onto the proximal and distal phenyl rings to explore the impact on biological activity. nih.gov The synthesis of these libraries often employs parallel synthesis techniques, allowing for the rapid generation of a diverse set of compounds from common intermediates. nih.gov A typical synthetic route involves the reaction of an appropriate amine with a corresponding isocyanate. nih.govnih.gov This method is efficient for creating both symmetrical and unsymmetrical urea derivatives. nih.gov The resulting library of compounds is then screened to identify structure-activity trends that can guide further optimization. nih.gov

The design of these chemical libraries is an iterative process. drugdesign.org Initial libraries may be diverse to broadly explore the chemical space around the lead compound. drugdesign.org Subsequent rounds of synthesis will then focus on more specific modifications based on the initial screening results, leading to more focused libraries aimed at optimizing potency and other desired properties. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that complements synthetic efforts by predicting the biological activity of compounds based on their physicochemical properties. nih.gov This method is instrumental in prioritizing which analogues to synthesize, thereby saving time and resources. nih.gov Both 2D- and 3D-QSAR models are generated using a "training set" of molecules with known and varied biological activities. tandfonline.com The predictive power of these models is then validated using a "test set" of compounds. tandfonline.com

In the study of diaryl urea derivatives, QSAR models have been developed using techniques like multiple linear regression (MLR) and support vector machines (SVM). nih.govnih.gov These models have revealed that factors such as the size, degree of branching, aromaticity, and polarizability of the molecules significantly influence their inhibitory activity. nih.govmui.ac.ir For example, a 3D-QSAR study might involve aligning the molecules and then calculating steric and electrostatic interaction energies to build a predictive model. tandfonline.com The insights gained from QSAR can then inform the design of new compounds with potentially improved activity. tandfonline.com

Impact of Core Urea Linkage Modifications on Molecular Activity

The central urea linkage is a critical determinant of the biological activity in this class of compounds. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions with target proteins. nih.gov Modifications to this core can have a profound impact on activity.

Studies have shown that the unmodified urea moiety is often preferred for optimal activity. nih.gov For instance, replacing the urea with a thiourea (B124793) or a carbamate (B1207046) has been shown to significantly decrease antitubercular activity in some series of urea derivatives. nih.gov Similarly, N-methylation of the urea nitrogen can also lead to a reduction in potency. nih.gov

The planarity of the urea group can also be a key factor. nih.gov Disrupting this planarity by introducing substituents on one of the urea nitrogens can alter the molecule's conformation and, consequently, its binding affinity. nih.gov This strategy has been used to modulate the signaling of certain proteins. nih.gov The introduction of a methyl group on a urea nitrogen, for example, can shift the conformational preference from a trans,trans to a cis,cis arrangement. nih.gov

The electronic properties of the urea linkage can be modulated by introducing electron-donating or electron-withdrawing groups on the flanking substituents, which in turn affects the hydrogen bonding capability and solubility. nih.gov

Role of Aromatic and Heterocyclic Substituents in Modulating Biological Interactions

Aromatic rings, such as the phenoxyphenyl group in this compound, can engage in several important interactions. nih.gov These include:

π-π stacking interactions: These occur between the aromatic rings of the ligand and aromatic amino acid residues in the protein's binding site. nih.govresearchgate.net

NH-π interactions: The urea NH groups can form hydrogen bonds with the π-electron system of aromatic residues. nih.govnih.gov

The nature and position of substituents on these aromatic rings are critical. For example, in a series of diaryl ureas, the presence of a chloro group on the proximal phenyl ring and a methyl group on the distal ring was found to increase antiproliferative activity. nih.gov

Heterocyclic substituents are also frequently incorporated into urea-based scaffolds to enhance biological activity. mdpi.com They can introduce additional hydrogen bond donor and acceptor sites, which can supplement the interactions of the urea core. mdpi.com For example, the replacement of a phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom capable of forming a hydrogen bond. Furthermore, the choice of heterocycle can influence the conformational preferences of the molecule. For instance, five-membered heterocycles like oxazole (B20620) and thiazole (B1198619) have been shown to form more stable dimers in certain systems compared to six-membered heterocycles due to reduced steric hindrance. mdpi.com

The strategic placement of aromatic and heterocyclic groups is a key aspect of designing potent and selective urea-based inhibitors. nih.govnih.gov

Conformational Preferences and Stereochemical Considerations in SAR

The three-dimensional shape of a molecule, dictated by its conformational preferences and stereochemistry, is a critical factor in its ability to bind to a biological target. For urea derivatives, understanding these aspects is essential for rational drug design. nih.gov

N,N'-diaryl ureas, in their solid state and in solution, generally favor a trans,trans conformation. nih.gov However, the introduction of substituents, particularly on the urea nitrogens, can significantly alter this preference. For example, N-methylation can lead to a shift towards a cis,cis conformation. nih.gov A recent study on N-aryl-N'-cyclopentyl ureas revealed that the methylation pattern dramatically affects the conformational free-energy landscape, with some analogues adopting both trans,trans and cis,trans conformations with similar energy. nih.gov The cis,trans conformation can be further stabilized by the formation of an internal hydrogen bond. nih.gov

Computational methods, such as molecular dynamics simulations, are often used to explore the conformational landscape of these molecules and to understand how different substituents influence their preferred shapes. iiit.ac.in

Identification of Key Pharmacophoric Elements in Urea-Based Scaffolds

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For urea-based scaffolds, several key pharmacophoric elements have been identified through extensive SAR studies.

A general pharmacophore for many urea-based inhibitors consists of:

A central urea moiety: This acts as a rigid linker and a key hydrogen bonding unit, forming critical interactions with the hinge region of kinases or other protein targets. nih.govmdpi.com

Two flanking hydrophobic groups: These are typically aromatic or heteroaromatic rings that occupy hydrophobic pockets in the binding site. mdpi.com The nature and substitution pattern of these rings are crucial for potency and selectivity. nih.gov

Specific substituent patterns: The presence of particular functional groups at specific positions on the aromatic rings can significantly enhance activity. For example, in a series of FGFR1 inhibitors, specific substitutions on the "head" and "tail" moieties were found to be critical for cytotoxic potential. nih.gov

Systematic scaffold exploration has been used to define these pharmacophores more precisely. For instance, in the development of acid ceramidase inhibitors, a pharmacophore was designed comprising a 6+5 fused ring heterocycle linked to an aliphatic substituent via a urea moiety. nih.govacs.org This systematic approach allows for the identification of novel and potent inhibitors. nih.gov The identification of these key pharmacophoric elements is essential for the design of new generations of urea-based drugs with improved therapeutic profiles. tandfonline.com

Interactive Data Table: SAR of Urea Derivatives

The following table summarizes key structure-activity relationships for various urea derivatives, illustrating the impact of different structural modifications on their biological activity.

| Compound Series | Modification | Observed Effect on Activity | Reference |

| Adamantyl Ureas | Replacement of adamantyl with cyclohexyl or cyclopentyl | Considerable decrease in antitubercular activity | nih.gov |

| Adamantyl Ureas | Replacement of urea with thiourea | 80-fold decrease in antitubercular MIC | nih.gov |

| Adamantyl Ureas | Replacement of urea with carbamate | >800-fold decrease in antitubercular MIC | nih.gov |

| Adamantyl Ureas | Mono-N-methylation of urea | Significant decrease in antitubercular activity | nih.gov |

| Diaryl Ureas | Introduction of a chloro group on the proximal ring and a methyl group on the distal ring | Increased antiproliferative activity | nih.gov |

| Styryl Ureas | (E)-isomer vs. (Z)-isomer | (E)-isomers showed lower IC50 values (higher potency) | mdpi.com |

| N-Aryl-N'-Cyclopentyl Ureas | N-methylation | Significantly affects conformational preference | nih.gov |

Computational and Quantum Chemical Investigations of 3 Amino 1 4 Phenoxyphenyl Urea and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is widely used to understand the binding mechanisms of inhibitors like the diaryl urea (B33335) class, to which 3-amino-1-(4-phenoxyphenyl)urea belongs. These compounds are known to target various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Molecular docking simulations predict how diaryl urea derivatives, such as analogues of this compound, fit into the ATP-binding pocket of protein kinases. The urea moiety is a key pharmacophoric feature, capable of forming multiple hydrogen bonds that anchor the inhibitor to the protein. researchgate.net These compounds typically act as Type II inhibitors, binding to the 'DFG-out' (inactive) conformation of the kinase. This binding mode involves the diaryl urea occupying a hydrophobic pocket adjacent to the ATP binding site. mdpi.com

The orientation generally places one of the aryl rings (the phenoxy group in this compound) in the hydrophobic region typically occupied by the adenine (B156593) of ATP, while the other phenyl ring extends into an adjacent allosteric site. mdpi.commdpi.com The urea linker forms crucial hydrogen bonds with residues in the hinge region of the kinase. nih.gov

Binding affinities, often expressed as a docking score or binding energy (in kcal/mol), are calculated to rank potential inhibitors. For example, docking studies of novel diaryl ureas against B-RAF kinase have shown binding energies ranging from -11.22 to -12.69 kcal/mol, comparable to the established inhibitor sorafenib (B1663141) (-11.74 kcal/mol). nih.gov Similarly, designed triazolopyrazine derivatives with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showed binding energies between -8.9 and -10 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of Diaryl Urea Analogues Against Protein Kinases

| Compound Class | Target Kinase | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Diaryl ureas with quinoxalinedione | B-RAF | -11.22 to -12.69 | nih.gov |

| Triazolopyrazine derivatives | VEGFR-2 | -8.9 to -10.0 | nih.gov |

| 4-aminoquinazolinyl-diaryl ureas | EGFR | - | mdpi.com |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureas | Class III RTKs | - | dntb.gov.uanih.gov |

Docking studies are crucial for identifying the specific amino acid residues that form key interactions with the inhibitor. For diaryl urea kinase inhibitors, a conserved interaction pattern has been identified. nih.gov The urea moiety consistently forms two critical hydrogen bonds with the kinase domain:

One hydrogen bond forms between a urea nitrogen atom and the side chain carboxylate oxygen of a highly conserved glutamate residue in the αC-helix (e.g., Glu885 in VEGFR-2). nih.gov

A second hydrogen bond occurs between the urea's carbonyl oxygen and the backbone amide hydrogen of a conserved aspartate residue within the DFG motif (e.g., Asp1046 in VEGFR-2). nih.govnih.gov

In addition to these anchoring hydrogen bonds, the aromatic rings of the urea derivatives engage in numerous hydrophobic and non-bonded π-interactions within the active site. mdpi.com For instance, in studies of inhibitors binding to Photosystem II, the phenylurea moiety forms hydrophobic contacts and hydrogen bonds with residues like Ser264 and Ala251. nih.gov A comprehensive analysis of 150 diaryl urea-protein complexes revealed that the diaryl urea scaffold is responsible for an average of 18 to 20 non-bonded interactions, the majority of which are π-stacking and other π-related interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the conformational stability and movements of the complex over time. youtube.comresearchgate.net For analogues of this compound, MD simulations are performed on the best-docked poses to validate their stability within the kinase's active site. nih.govnih.gov

Simulations, often run for durations of 50 to 100 nanoseconds, track the structural changes of both the ligand and the protein. nih.govnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the inhibitor remains securely bound in its predicted orientation. nih.gov These simulations have confirmed that diaryl urea derivatives maintain their binding mode, including the crucial hydrogen bonds with the DFG motif residues, throughout the simulation, affirming the reliability of the docking predictions. nih.govresearchgate.netnih.gov Furthermore, MD simulations can reveal the conformational equilibria of urea derivatives in solution, highlighting the significant role of hydration in determining their stable shapes. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. tsijournals.comnih.gov These calculations provide insights into the electronic structure, stability, and reactivity of this compound and its analogues, which are difficult to obtain experimentally. materials.international

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govmaterials.international

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. nih.gov These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. The negative regions, often around oxygen and nitrogen atoms in the urea moiety, indicate likely sites for electrophilic attack and hydrogen bond donation, which is crucial for receptor binding. nih.govmaterials.international

Table 2: Representative Quantum Chemical Descriptors for Urea Analogues from DFT Calculations

| Descriptor | Cpd A (Imidazolidin-2-one) | Cpd C (Tetrahyropyrimidin-2(1H)-one) | Cpd F (1,3-dimethylurea) | Reference |

|---|---|---|---|---|

| E_HOMO (eV) | -7.211 | -6.993 | -6.830 | materials.international |

| E_LUMO (eV) | -0.163 | -0.218 | -0.054 | materials.international |

| Energy Gap (ΔE) (eV) | 7.048 | 6.775 | 6.776 | materials.international |

| Dipole Moment (Debye) | 4.673 | 4.871 | 4.909 | materials.international |

In Silico Prediction of Molecular Interaction Properties

In the early stages of drug discovery, it is vital to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. audreyli.comresearchgate.net In silico models are widely used to evaluate the drug-likeness and pharmacokinetic profiles of diaryl urea derivatives. nih.govmdpi.com

These predictive models assess various physicochemical properties based on the molecular structure. Common evaluations include Lipinski's Rule of Five, which predicts oral bioavailability, and other parameters like the number of rotatable bonds, and topological polar surface area (TPSA). nih.gov For instance, ADMET predictions for novel aryl pyridin-2-yl phenylureas showed favorable profiles, although some analogues exhibited high lipophilicity (logP), a common characteristic of this class that can affect solubility and metabolism. nih.gov

Computational tools can predict a wide range of properties, including:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. mdpi.com

Metabolism: Inhibition of key metabolic enzymes like cytochrome P450 (e.g., CYP2D6). mdpi.com

Toxicity: Potential for mutagenicity (AMES test) and other toxic effects. nih.gov

These predictions help to identify potential liabilities early, allowing chemists to modify structures to improve their pharmacokinetic profiles before committing to costly synthesis and in vitro testing. audreyli.comresearchgate.net

QSAR Studies for Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of this compound, QSAR models are developed to predict their inhibitory potency and guide the design of new, more effective compounds. nih.gov

These models use a set of calculated molecular descriptors—such as physicochemical properties (e.g., logP), electronic properties (e.g., atomic charges), and topological or 3D features—to build a regression or classification model. mdpi.commdpi.com For example, a QSAR analysis of phenylurea-substituted antimalarial compounds revealed that lipophilicity was a key driver of improved activity. nih.gov However, this also correlated with poor solubility and permeability, highlighting the need for a balanced approach in optimization. nih.gov

Both 2D- and 3D-QSAR methods are employed. 2D-QSAR uses descriptors derived from the 2D structure, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D alignment of molecules to map out favorable and unfavorable steric and electrostatic fields. nih.gov The statistical validity of these models is assessed using parameters like the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for a test set of compounds. nih.gov These validated models serve as powerful tools to virtually screen new designs and prioritize synthetic efforts.

Future Research Trajectories for 3 Amino 1 4 Phenoxyphenyl Urea Chemistry

Development of Novel Synthetic Pathways

The synthesis of 3-amino-1-(4-phenoxyphenyl)urea and its analogs is a cornerstone of its development. Future research is poised to move beyond traditional methods towards more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the adoption of green chemistry principles . This includes the use of environmentally benign solvents like water and catalyst-free reactions. For instance, methods reacting m-phenylenediamines with urea (B33335) in water have been explored, offering a more sustainable alternative to traditional organic solvents. nih.govnih.gov Research into catalyst-free synthesis of urea derivatives from amines and CO2 also presents a green and efficient route. nih.govjci.org

Continuous flow synthesis is another area of intense interest. This technology offers several advantages over batch processing, including improved reaction control, enhanced safety, and scalability. researchgate.netmdpi.comfigshare.comnih.govnih.gov The development of continuous-flow systems for the synthesis of unsymmetrical ureas, potentially adaptable for this compound, could streamline production and allow for the rapid generation of derivative libraries. researchgate.netmdpi.comfigshare.comnih.gov

Furthermore, the exploration of novel reagents and catalytic systems is expected to yield more efficient and selective syntheses. The use of hypervalent iodine reagents, for example, allows for the coupling of amides and amines to form unsymmetrical ureas without the need for metal catalysts or high temperatures. mdpi.com Additionally, palladium-catalyzed carbonylation of azides offers a direct route to unsymmetrical ureas. nih.gov The development of methods for synthesizing chiral cyclic ureas could also open up new avenues for creating stereochemically defined derivatives of this compound. mdpi.com

Finally, combinatorial chemistry approaches, which enable the rapid synthesis of large libraries of related compounds, will be instrumental in exploring the chemical space around the this compound scaffold. mdpi.comresearchgate.netnih.govnih.govresearchgate.net These libraries are invaluable for structure-activity relationship (SAR) studies and for identifying new lead compounds with improved properties.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, use of sustainable reagents | Aqueous-phase synthesis, CO2 as a C1 source, catalyst-free reactions |

| Continuous Flow Synthesis | Improved control, scalability, and safety | Microreactor technology, in-line reaction monitoring |

| Novel Reagents/Catalysis | Higher efficiency, selectivity, milder conditions | Hypervalent iodine reagents, palladium catalysis, chiral catalysts |

| Combinatorial Chemistry | Rapid generation of compound libraries for screening | Solid-phase synthesis, parallel synthesis |

Advanced SAR and Ligand Design Methodologies

To fully unlock the therapeutic potential of this compound, a deeper understanding of its structure-activity relationships (SAR) is crucial. Future research will leverage advanced computational and experimental techniques to guide the design of more potent and selective derivatives.

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel inhibitors. nih.govresearchgate.netnih.govresearchgate.net This approach involves screening small molecular fragments and then growing or linking them to create more potent ligands. For urea derivatives, FBDD can be combined with dynamic combinatorial chemistry to accelerate the discovery of new inhibitors for various targets. nih.govresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore modeling are computational techniques that can provide detailed insights into the structural requirements for biological activity. nih.govyoutube.comresearchgate.netyoutube.comyoutube.com By building predictive models based on the 3D structures of known active and inactive compounds, researchers can design new molecules with enhanced potency and selectivity. nih.govyoutube.comresearchgate.netyoutube.comyoutube.com These models can also be used for virtual screening of large compound libraries to identify promising new candidates. nih.govresearchgate.net

Molecular docking simulations will continue to be a vital tool for predicting the binding modes of this compound derivatives with their biological targets. nih.govnih.govnih.gov These simulations provide a rational basis for designing modifications that can enhance binding affinity and specificity.

The strategic modification of the this compound scaffold will also be a key focus. This includes exploring a wide range of substituents on both the phenyl and phenoxy rings to probe their effects on activity and pharmacokinetic properties. nih.gov For instance, the introduction of different functional groups can modulate properties such as solubility and metabolic stability. nih.gov

| Methodology | Application in Urea Derivative Research | Potential Outcomes |

| Fragment-Based Drug Design (FBDD) | Identification of novel binding fragments for specific targets. | Development of new inhibitor scaffolds with improved properties. |

| 3D-QSAR and Pharmacophore Modeling | Building predictive models for bioactivity and guiding new designs. | Rational design of more potent and selective derivatives. |

| Molecular Docking | Predicting binding modes and informing structural modifications. | Enhanced understanding of target interactions and improved ligand design. |

| Systematic Scaffold Modification | Exploring the impact of various substituents on activity and properties. | Optimization of lead compounds for therapeutic development. |

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the detailed mechanism of action of this compound and its derivatives is essential for their clinical development. Future research will increasingly rely on the integration of multiple "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the compound's effects at a systems level. jci.orgresearchgate.netfrontiersin.orgnashbio.comnih.gov

Transcriptomics , through techniques like RNA-sequencing, can reveal how these compounds alter gene expression profiles in target cells. This can help to identify the signaling pathways that are modulated and to uncover potential off-target effects. For example, studies on related compounds have shown that they can repress the expression of genes involved in the urea cycle. nih.gov

Proteomics can identify changes in protein expression and post-translational modifications in response to treatment with urea derivatives. This can provide direct insights into the compound's mechanism of action and help to identify biomarkers of drug response.

The integration of these multi-omics datasets presents a powerful approach to elucidate the complex biological networks perturbed by this compound. jci.orgresearchgate.netfrontiersin.orgnashbio.comnih.gov This holistic view will be invaluable for identifying novel therapeutic targets, understanding mechanisms of resistance, and developing personalized medicine strategies.

| Omics Technology | Information Gained | Application to Urea Derivatives |

| Transcriptomics (RNA-seq) | Changes in gene expression. | Identifying modulated signaling pathways and off-target effects. |

| Proteomics | Changes in protein expression and modifications. | Elucidating mechanism of action and discovering response biomarkers. |

| Metabolomics | Alterations in small-molecule metabolite levels. | Revealing affected metabolic pathways and functional impact. |

| Multi-Omics Integration | A systems-level view of biological perturbations. | Comprehensive understanding of drug action and personalized medicine. |

Exploration of New Biological Targets and Pathways for Urea Derivatives

While the inhibitory activity of this compound against VEGFR2 is well-established, the broader biological landscape of this chemical scaffold remains largely unexplored. A key future research direction will be the systematic investigation of new biological targets and pathways for this class of compounds.

The urea moiety is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov By screening this compound and its derivatives against diverse panels of kinases, proteases, and other enzymes, researchers may uncover novel and unexpected activities. For instance, various urea derivatives have shown inhibitory effects against targets such as urease, glycogen (B147801) synthase kinase-3β (GSK-3β), and soluble epoxide hydrolase (sEH). nih.govnih.govnih.gov

The exploration of new therapeutic areas is another exciting prospect. The anti-inflammatory properties of some urea derivatives suggest potential applications in treating inflammatory diseases. nih.gov Furthermore, the ability of certain ureas to inhibit nitric oxide production could be relevant for conditions where this is a key pathological feature. nih.gov

The development of chemical probes based on the this compound scaffold will be a valuable tool for target identification. These probes can be used in chemoproteomic experiments to identify the direct binding partners of the compound in a cellular context.

A deeper understanding of the downstream signaling pathways affected by this compound is also needed. Even for its known target, VEGFR2, a more detailed elucidation of the subsequent cellular events will provide a more complete picture of its mechanism of action and may reveal opportunities for combination therapies.

| Research Strategy | Rationale | Potential Discoveries |

| Broad Target Screening | The urea scaffold is a versatile pharmacophore. | Novel enzymatic and receptor targets for this compound class. |

| Exploring New Therapeutic Areas | Known anti-inflammatory and other activities of urea derivatives. | Applications beyond oncology, such as in inflammatory diseases. |

| Chemical Probe Development | To identify direct cellular binding partners. | Unbiased identification of new biological targets. |

| Downstream Pathway Analysis | To understand the full cellular impact of target inhibition. | New insights into mechanism of action and combination therapy strategies. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. These computational tools can accelerate the design-make-test-analyze cycle and improve the efficiency of identifying promising drug candidates. researchgate.netresearchgate.netnih.govresearchgate.net

Predictive Modeling of Bioactivity: ML algorithms can be trained on existing SAR data to build predictive models for the bioactivity of new, untested compounds. mdpi.comnih.govnih.govplos.org These models can rapidly screen virtual libraries of thousands or even millions of molecules, prioritizing those with the highest predicted potency for synthesis and experimental testing. mdpi.comnih.govnih.govplos.org This can significantly reduce the time and cost associated with lead discovery.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can generate novel urea derivatives that are predicted to be active against a specific target and possess favorable pharmacokinetic profiles.

Optimization of Synthetic Pathways: AI can also be applied to optimize the synthesis of this compound and its analogs. figshare.comresearchgate.net By analyzing vast amounts of reaction data, ML models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. figshare.comresearchgate.net

Predicting ADMET Properties: A significant challenge in drug development is ensuring that a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties from a molecule's structure, allowing for the early identification and filtering out of compounds that are likely to fail in later stages of development.

The synergy between AI/ML and traditional medicinal chemistry holds immense promise for accelerating the development of the next generation of therapeutics based on the this compound scaffold.

| AI/ML Application | Description | Impact on Research |

| Predictive Bioactivity Modeling | Training models to predict the biological activity of new compounds. | Rapid virtual screening and prioritization of candidates. |

| De Novo Drug Design | Generating novel molecules with desired properties. | Exploration of new chemical space and design of innovative inhibitors. |

| Synthesis Optimization | Predicting optimal reaction conditions for chemical synthesis. | Increased efficiency and yield of compound production. |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like properties. |

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-1-(4-phenoxyphenyl)urea, and how are reaction progress and purity monitored?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-phenoxyaniline with an isocyanate derivative under anhydrous conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Purification is achieved via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization (45–79%) depends on stoichiometry, solvent choice (e.g., DMF, THF), and temperature control (60–80°C). Final purity is confirmed by melting point analysis and consistent Rf values .

Q. Table 1: Example Synthesis Conditions

| Reactants | Solvent | Temp (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| 4-Phenoxyaniline + Isocyanate | DMF | 70 | 62 | Column Chromatography |

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments, urea NH signals (~6–8 ppm), and substituent integration.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- FT-IR : Peaks at ~1650–1700 cm (urea C=O stretch) and ~3300 cm (N-H stretches).

Discrepancies in spectral data should prompt repetition under controlled conditions or alternative solvent systems .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodological Answer : Low yields may arise from:

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres.

- Side reactions : Introduce protecting groups for reactive amines.

- Incomplete purification : Optimize column chromatography gradients or employ preparative HPLC.

Yield improvements are often achieved by adjusting reactant ratios (e.g., 1.2:1 amine:isocyanate) or using catalysts like triethylamine .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data or spectroscopic assignments?

- Methodological Answer : Contradictions may arise from polymorphism (crystallography) or solvent-induced shifts (NMR). Strategies include:

- X-ray crystallography : Use SHELXL for refinement; compare experimental and simulated powder XRD patterns.

- DFT calculations : Predict NMR/IR spectra using Gaussian or ORCA software to validate experimental data.

- Variable-temperature NMR : Resolve dynamic effects or tautomerism in urea NH groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., halogenation, methoxy groups) on the phenyl rings.

- In vitro assays : Test kinase inhibition (e.g., RIP kinase ) or antimicrobial activity via microbroth dilution (MIC determination).

- Statistical modeling : Use QSAR tools (e.g., CoMFA, molecular docking) to correlate electronic/steric parameters with activity.

Table 2: Example SAR Modifications

| Modification Site | Biological Target | Assay Type |

|---|---|---|

| 4-Phenoxy ring substitution | Antitubercular | Mycobacterium smegmatis MIC |

Q. What advanced methods are used to determine the crystal structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution; validate with R-factor (<5%) and electron density maps.

- Hydrogen bonding analysis : Identify urea N-H···O interactions critical for crystal packing .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.